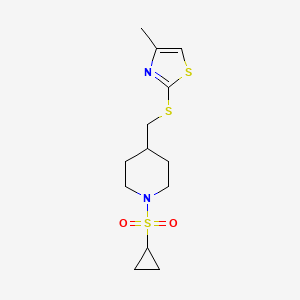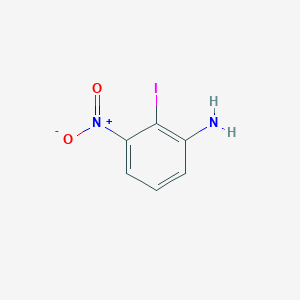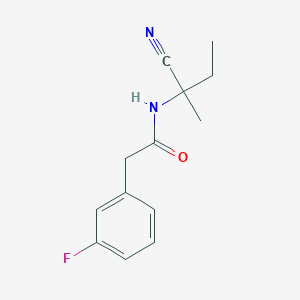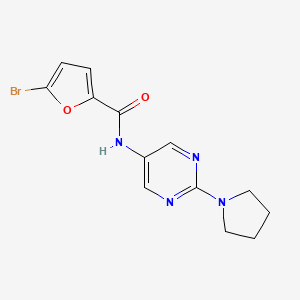
5-bromo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic target for various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Scientific Research Applications
Anticancer Research
The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on tumor cell growth, apoptosis, and angiogenesis inhibition. In particular, it may target specific kinases or receptors involved in cancer progression, making it a promising candidate for further exploration in preclinical and clinical studies .
Kinase Inhibition
Given its pyrimidine core, this compound could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Investigating its selectivity against specific kinases could reveal novel therapeutic targets .
Anti-inflammatory Properties
The furan moiety in the compound suggests potential anti-inflammatory activity. Researchers have studied furan derivatives for their ability to modulate inflammatory pathways, including cytokine production and NF-κB signaling. Further investigations could elucidate its mechanism of action and therapeutic relevance .
Neuroprotection and Neurodegenerative Diseases
Compounds with pyrimidine and furan moieties have shown neuroprotective effects. This compound might offer neuroprotection against oxidative stress, excitotoxicity, or protein misfolding associated with neurodegenerative conditions like Alzheimer’s or Parkinson’s disease. In vitro and in vivo studies are warranted .
Agrochemical Applications
Pyrimidine derivatives often find use in agrochemicals due to their pesticidal or herbicidal properties. Investigating the compound’s effects on plant growth, pests, or pathogens could reveal its potential in crop protection .
Materials Science and Organic Electronics
Furan-containing compounds have been explored for their semiconducting properties. This compound might serve as a building block for organic electronic devices, such as organic field-effect transistors (OFETs) or solar cells. Its synthesis and characterization in materials science contexts are worth investigating .
Drug Discovery and Medicinal Chemistry
Researchers can explore the compound’s synthetic accessibility and pharmacokinetic properties. Its unique structure may inspire the design of novel analogs with improved bioavailability or target specificity. Computational studies could predict its binding interactions with relevant proteins .
Other Applications
Beyond the mentioned fields, consider exploring its potential in other areas, such as enzyme inhibition, antimicrobial activity, or photophysical properties. Collaborations across disciplines may uncover additional applications .
Mechanism of Action
Target of Action
The primary targets of the compound 5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide . .
properties
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c14-11-4-3-10(20-11)12(19)17-9-7-15-13(16-8-9)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISGFGUEREAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)
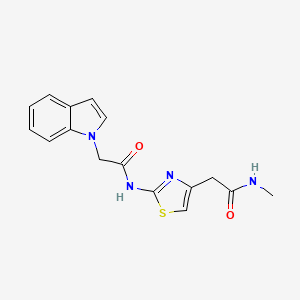
![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)


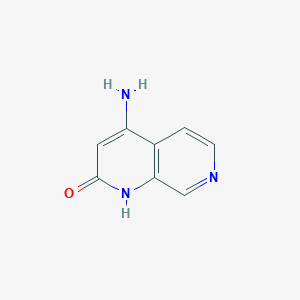
![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)
